2-Chloro-3-(fluoromethyl)benzaldehyde
Overview
Description
2-Chloro-3-(fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6ClFO It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a fluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(fluoromethyl)benzaldehyde typically involves the chlorination and fluoromethylation of benzaldehyde derivatives. One common method includes the reaction of 2-chlorobenzaldehyde with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(fluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chloro-3-(fluoromethyl)benzoic acid.
Reduction: 2-Chloro-3-(fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(fluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(fluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve the formation of covalent bonds with target molecules, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-Chloro-4-(fluoromethyl)benzaldehyde: Similar structure but with the fluoromethyl group at the fourth position.
3-Chloro-2-(fluoromethyl)benzaldehyde: Similar structure but with the chlorine and fluoromethyl groups swapped.
Uniqueness
2-Chloro-3-(fluoromethyl)benzaldehyde is unique due to the specific positioning of the chlorine and fluoromethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-3-(fluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSEFCLIROKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652918 | |
Record name | 2-Chloro-3-(fluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-72-5 | |
Record name | 2-Chloro-3-(fluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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